molecular formula C18H15N3O4 B2860727 N-(5-(benzo[d][1,3]dioxol-5-yl)-1,3,4-oxadiazol-2-yl)-3-phenylpropanamide CAS No. 922090-31-1

N-(5-(benzo[d][1,3]dioxol-5-yl)-1,3,4-oxadiazol-2-yl)-3-phenylpropanamide

Cat. No. B2860727
CAS RN: 922090-31-1
M. Wt: 337.335
InChI Key: MNHVPFUADBRRIW-UHFFFAOYSA-N
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Description

The compound contains a benzo[d][1,3]dioxol-5-yl moiety, which is a common structural component in many bioactive molecules . It also contains a 1,3,4-oxadiazol-2-yl group, which is a heterocyclic compound that often exhibits various biological activities .


Molecular Structure Analysis

The molecular structure of this compound would likely be determined using techniques such as X-ray crystallography , NMR , and IR spectroscopy .

Scientific Research Applications

Antitumor Activity

This compound has been synthesized and evaluated for its antitumor activities against HeLa, A549, and MCF-7 cell lines . Some tested compounds showed potent growth inhibition properties with IC50 values generally below 5 μM against these human cancer cells lines .

Detection of Carcinogenic Lead

The compound has been used for the significant detection of the carcinogenic heavy metal ion, lead (Pb 2+), via a reliable electrochemical approach . A sensitive and selective Pb 2+ sensor was developed via the deposition of a thin layer of this compound on a GCE with the conducting polymer matrix Nafion (NF) .

Flavoring Substance in Food

The substance has not been reported to occur naturally and it is chemically synthesized. It is intended to be used as a flavoring substance in specific categories of food .

Inhibition of Mitochondria in Tumor Cells

One of the derivatives of this compound, N-(2H-1,3-benzodioxol-5-yl)-4-{thieno[3,2-d]pyrimidin-4-yl}piperazine-1-carboxamide, termed compound 6, was found to be efficacious in tumor cells experiencing glucose starvation . In line with the known dependence of glucose-starved cells on the mitochondria, compound 6 inhibits mitochondrial membrane potential .

Antidiabetic Agents

Benzodioxol carboxamide derivatives have been synthesized and investigated for their antidiabetic potential . Notably, some derivatives displayed potent α-amylase inhibition while exhibiting a negligible effect on the Hek293t normal cell line, suggesting their safety .

Lowering Blood Pressure

Some derivatives of this compound have shown significant results in lowering blood pressure .

Mechanism of Action

Target of Action

Similar compounds with a 1,3-benzodioxol-5-yl moiety have been reported to exhibit a broad spectrum of biological activities . These include interactions with various cancer cell lines , suggesting potential targets within these cells.

Mode of Action

It’s worth noting that similar compounds have been shown to cause cell cycle arrest at the s phase and induce apoptosis in certain cancer cells . This suggests that the compound may interact with its targets to disrupt normal cell cycle progression and promote programmed cell death.

Biochemical Pathways

Given the reported anticancer activity of similar compounds , it’s plausible that the compound may affect pathways related to cell cycle regulation and apoptosis

Result of Action

Similar compounds have been shown to cause cell cycle arrest and induce apoptosis in certain cancer cells . This suggests that the compound may have similar effects, potentially leading to the inhibition of cancer cell proliferation.

properties

IUPAC Name

N-[5-(1,3-benzodioxol-5-yl)-1,3,4-oxadiazol-2-yl]-3-phenylpropanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H15N3O4/c22-16(9-6-12-4-2-1-3-5-12)19-18-21-20-17(25-18)13-7-8-14-15(10-13)24-11-23-14/h1-5,7-8,10H,6,9,11H2,(H,19,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MNHVPFUADBRRIW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1OC2=C(O1)C=C(C=C2)C3=NN=C(O3)NC(=O)CCC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H15N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

337.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(5-(benzo[d][1,3]dioxol-5-yl)-1,3,4-oxadiazol-2-yl)-3-phenylpropanamide

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